molecular formula C29H33NO6 B417394 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B417394
M. Wt: 491.6g/mol
InChI Key: COAMIROMXAYJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methylacetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which then undergoes cyclization with 2-methoxyethylamine to form the quinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as ionic liquids or metal complexes can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart from similar compounds is its unique quinoline ring system combined with multiple methoxy and methyl groups. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6g/mol

IUPAC Name

2-methoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO6/c1-17-7-6-8-20(13-17)27-26(29(32)36-12-11-33-3)18(2)30-22-14-21(15-23(31)28(22)27)19-9-10-24(34-4)25(16-19)35-5/h6-10,13,16,21,27,30H,11-12,14-15H2,1-5H3

InChI Key

COAMIROMXAYJLD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCOC)C

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OCCOC)C

Origin of Product

United States

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